3-(1,3-benzodioxol-5-yl)-2H-1,2,4-oxadiazol-5-one
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Overview
Description
3-(1,3-benzodioxol-5-yl)-2H-1,2,4-oxadiazol-5-one is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of 3-(1,3-benzodioxol-5-yl)-2H-1,2,4-oxadiazol-5-one involves several routes and reaction conditions. One common method includes the carbonization of a suitable carbon source followed by sulfonation. The carbonization process can be performed using one-step, two-step, hydrothermal, or template methods, depending on the desired characteristics of the final product . Industrial production methods often involve large-scale carbonization and subsequent chemical modifications to achieve the desired purity and functionality.
Chemical Reactions Analysis
3-(1,3-benzodioxol-5-yl)-2H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohols .
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-2H-1,2,4-oxadiazol-5-one has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its potential role in cellular processes and as a tool for molecular biology research. In medicine, this compound is being explored for its therapeutic potential in treating certain diseases. Industrial applications include its use in the production of advanced materials and as a component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .
Comparison with Similar Compounds
3-(1,3-benzodioxol-5-yl)-2H-1,2,4-oxadiazol-5-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. this compound stands out due to its specific reactivity and the range of applications it offers. The complementarity between 2-D and 3-D neighboring sets in PubChem provides insights into the structural similarities and differences between this compound and other compounds .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9-10-8(11-15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMVKXFNQDDMAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=O)ON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=O)ON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.